molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Cat. No. B1404127
M. Wt: 164.12 g/mol
InChI Key: RWWPFTSMFSNMAL-UHFFFAOYSA-N
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Description

6-Nitro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a fused pyrazole-pyridine ring system that possesses a wide range of biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Nitro-1H-pyrazolo[4,3-b]pyridines have been synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For instance, these compounds can be prepared by nitrosation of 3-acetamido-2-methylpyridines and subsequent rearrangement and cyclization of the N-acetyl-N-nitroso-compounds produced. These pyrazolo[4,3-b]pyridines exhibit a tendency for electrophilic substitution at specific positions, highlighting their reactivity and potential for further chemical modifications (Foster & Hurst, 1973).

Applications in Organic Synthesis

  • The compound has been utilized in the synthesis of complex organic molecules. For example, a series of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines was obtained from domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines in ethanol, catalyzed by l-proline (Gunasekaran, Prasanna, & Perumal, 2014).

Biomedical Applications

  • The biomedical applications of pyrazolo[3,4-b]pyridines are significant. They exist in two tautomeric forms and have been included in numerous references and patents. Their diverse substituents and synthetic methods make them viable for various biomedical applications, demonstrating their importance in this field (Donaire-Arias et al., 2022).

Material Science and Optical Applications

  • In material science, pyrazolo[4,3-b]pyridine derivatives have been studied for their thermal stability and optical properties. For instance, thin films of certain derivatives exhibited photovoltaic properties, demonstrating their potential use in solar cells and other optoelectronic devices (El-Menyawy, Zedan, & Nawar, 2019).

Heterocyclic Chemistry

  • The compound plays a role in the development of heterocyclic chemistry. For instance, its derivatives have been synthesized and characterized for their potential use in creating new heterocyclic compounds, which could have various applications in chemical and pharmaceutical industries (Bastrakov et al., 2020).

properties

IUPAC Name

6-nitro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPFTSMFSNMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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